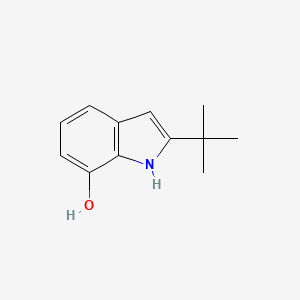
2-(tert-Butyl)-1H-indol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-1H-indol-7-ol is a substituted indole derivative characterized by a hydroxyl group at the 7-position and a bulky tert-butyl substituent at the 2-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, particularly as enzyme inhibitors or intermediates in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The reaction conditions often include the use of reagents such as sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection.
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butyl)-1H-indol-7-ol may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1H-indol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrogen chloride can be used to form tert-butyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(tert-Butyl)-1H-indol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play roles in cellular processes . The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
The tert-butyl group significantly alters physicochemical properties compared to other substituents:
*Inferred from tert-butyl’s role in related compounds (e.g., tert-butyl silyl ethers in ).
- Key Findings :
- The tert-butyl group at C2 likely stabilizes the indole core by shielding reactive sites (e.g., C7-OH) from oxidative degradation, a limitation observed in 1H-indol-7-ol .
- Methyl substituents (e.g., 2-Methyl-1H-indol-7-ol) offer less steric protection, leading to moderate stability .
- Carbamate protection at C7-OH (e.g., 1H-indol-7-yl dimethylcarbamate) is a common strategy to prevent undesired reactions during synthesis .
Solubility and Functionalization
- Solubility: tert-Butyl groups reduce water solubility compared to polar substituents (e.g., hydroxyl or amino groups) but improve lipid membrane permeability .
- Functionalization Potential: The C7-OH group in this compound can be modified into carbamates or ethers for prodrug development, as seen in and .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-tert-butyl-1H-indol-7-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(14)11(8)13-10/h4-7,13-14H,1-3H3 |
InChI Key |
NJRJPWHVOBYCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















